REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([O-:3])=O.O.[NH4+:11].[Cl-]>[Zn].CC(=O)OCC>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[N:11][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[O-:3] |f:2.3|
|
Name
|
|
Quantity
|
0.204 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
organic solvent
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Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CC(OCC)=O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at a nitrogen atmosphere for 20 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
supported reagent-1 synthesized in Example 3 or 14 mg (the amount
|
Type
|
CUSTOM
|
Details
|
supported reagent-2 synthesized in Example 4
|
Type
|
CUSTOM
|
Details
|
the reduction reaction
|
Type
|
WAIT
|
Details
|
was conducted at 80° C. for 200 minutes
|
Duration
|
200 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
to separate firstly the solid mixture
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Type
|
CUSTOM
|
Details
|
The liquid mixture solution as obtained
|
Type
|
CUSTOM
|
Details
|
was put into a separating funnel
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Type
|
CUSTOM
|
Details
|
to separate a water layer
|
Type
|
ADDITION
|
Details
|
To the separated water layer was added 20 mL of EA
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Type
|
STIRRING
|
Details
|
stirred
|
Type
|
EXTRACTION
|
Details
|
to extract the product
|
Type
|
ADDITION
|
Details
|
To the EA solution as combined was added 1.0 g of anhydrous magnesium sulfate
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
From the filtered EA solution, an excessive amount of EA was evaporated
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+]([O-])(=NC1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |